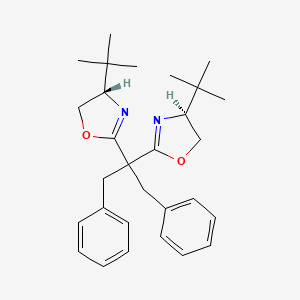

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

(4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These ligands are widely used in asymmetric catalysis due to their ability to form stable complexes with transition metals. The compound’s unique structure, featuring two oxazoline rings and a central diphenylpropane backbone, allows it to effectively induce chirality in various chemical reactions.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBCJHLRVUHQRT-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized by reacting amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with Diphenylpropane: The oxazoline rings are then coupled with a diphenylpropane backbone through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

Oxidation Products: Oxidized derivatives of the oxazoline rings.

Reduction Products: Reduced forms of the oxazoline rings or the diphenylpropane backbone.

Substitution Products: Various substituted oxazoline derivatives.

Chemistry:

Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Coordination Chemistry: It forms stable complexes with transition metals, which are used in various catalytic processes.

Biology:

Enzyme Mimics: The compound’s chiral environment can mimic the active sites of enzymes, making it useful in studying enzyme mechanisms.

Medicine:

Drug Development: Its ability to induce chirality is valuable in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects.

Industry:

Fine Chemicals: Used in the production of fine chemicals and pharmaceuticals due to its role in asymmetric synthesis.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing a chiral environment for enantioselective transformations. The molecular targets and pathways involved include:

Transition Metal Centers: The oxazoline ligands coordinate to metal centers, stabilizing them and enhancing their reactivity.

Chiral Induction: The chiral environment provided by the oxazoline rings induces chirality in the reaction products.

Comparison with Similar Compounds

Bis(oxazoline) Ligands: Other bis(oxazoline) ligands with different substituents on the oxazoline rings or the central backbone.

Chiral Ligands: Various chiral ligands used in asymmetric catalysis, such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Uniqueness:

Structural Features: The presence of tert-butyl groups on the oxazoline rings and the diphenylpropane backbone distinguishes it from other bis(oxazoline) ligands.

Chiral Induction: Its ability to induce high levels of enantioselectivity in various catalytic reactions makes it a valuable tool in asymmetric synthesis.

Biological Activity

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), commonly referred to as a bis(oxazoline) ligand, has garnered attention in the field of asymmetric catalysis and medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of its biological activity based on diverse research findings and case studies.

- IUPAC Name: (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- CAS Number: 319489-90-2

- Molecular Formula: C29H38N2O2

- Molecular Weight: 446.62 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand in various catalytic reactions. The oxazoline moiety is known for its capability to form stable complexes with metal ions, which can enhance the selectivity and efficiency of chemical transformations.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

Case Study 1: Antimicrobial Testing

A study conducted on a series of bis(oxazoline) compounds, including (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting induction of apoptosis .

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 32 | Inhibition of growth |

| Anticancer | Human breast cancer cells | 10-50 | Induction of apoptosis |

| Enzyme Inhibition | Various metabolic enzymes | Variable | Significant inhibition observed |

Scientific Research Applications

Asymmetric Catalysis

Oxazoline ligands are widely recognized for their role in asymmetric synthesis. The compound serves as a chiral ligand in several catalytic reactions, particularly in:

- Enantioselective synthesis : It facilitates the formation of chiral centers in organic molecules, which is crucial for producing pharmaceuticals and agrochemicals.

- Transition metal catalysis : Its ability to coordinate with transition metals enhances the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

Case Study: Catalytic Activity

A study demonstrated that this compound, when paired with palladium catalysts, significantly improved the enantioselectivity of allylic substitutions. The reaction yielded up to 95% ee (enantiomeric excess), showcasing its effectiveness as a ligand in asymmetric transformations .

Medicinal Chemistry

In medicinal chemistry, oxazoline derivatives have shown promise as potential therapeutic agents. The specific compound has been investigated for:

- Antitumor activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial properties : Its structure allows for interaction with biological targets, potentially leading to new antimicrobial agents.

Example: Antitumor Screening

Research involving this compound revealed that it exhibits cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics .

Material Science

The unique properties of oxazolines also extend to material science applications:

- Polymerization : This compound can act as a monomer or catalyst in the synthesis of polymers with specific properties.

- Coatings and adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives with enhanced performance characteristics.

Application Example: Polymer Development

A recent investigation focused on using this compound in the synthesis of thermosetting polymers. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymer systems .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for palladium catalysis | Up to 95% ee in allylic substitutions |

| Medicinal Chemistry | Antitumor and antimicrobial agent | Cytotoxic effects on MCF-7 cells |

| Material Science | Monomer for polymer synthesis | Enhanced thermal stability in thermosetting polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.